O-(3-methanesulfonylpropyl)hydroxylamine O-(3-methanesulfonylpropyl)hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18227394
InChI: InChI=1S/C4H11NO3S/c1-9(6,7)4-2-3-8-5/h2-5H2,1H3
SMILES:
Molecular Formula: C4H11NO3S
Molecular Weight: 153.20 g/mol

O-(3-methanesulfonylpropyl)hydroxylamine

CAS No.:

Cat. No.: VC18227394

Molecular Formula: C4H11NO3S

Molecular Weight: 153.20 g/mol

* For research use only. Not for human or veterinary use.

O-(3-methanesulfonylpropyl)hydroxylamine -

Specification

Molecular Formula C4H11NO3S
Molecular Weight 153.20 g/mol
IUPAC Name O-(3-methylsulfonylpropyl)hydroxylamine
Standard InChI InChI=1S/C4H11NO3S/c1-9(6,7)4-2-3-8-5/h2-5H2,1H3
Standard InChI Key QYBOQIGYQVNACV-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)CCCON

Introduction

Structural Characteristics

The molecular formula of O-(3-methanesulfonylpropyl)hydroxylamine is C₄H₁₁NO₃S, with a molecular weight of 153.2 g/mol . Its structure comprises:

  • A hydroxylamine group (-NH₂-O-) serving as the core functional unit.

  • A 3-methanesulfonylpropyl chain (-CH₂CH₂CH₂-SO₂-CH₃) attached to the oxygen atom.

The methanesulfonyl (mesyl) group is strongly electron-withdrawing, which polarizes the molecule and enhances its stability compared to alkyl-substituted hydroxylamines. The propyl linker introduces moderate hydrophobicity, potentially influencing solubility in organic solvents .

Synthesis and Preparation

While no direct synthesis protocol for O-(3-methanesulfonylpropyl)hydroxylamine is detailed in the provided sources, plausible routes can be inferred from analogous compounds:

Nucleophilic Substitution

Hydroxylamine derivatives are often synthesized via nucleophilic displacement. For example:

  • Reaction of hydroxylamine with a mesylpropyl leaving group:

    NH2OH+CH2CH2CH2-SO2-XO-(3-methanesulfonylpropyl)hydroxylamine+HX\text{NH}_2\text{OH} + \text{CH}_2\text{CH}_2\text{CH}_2\text{-SO}_2\text{-X} \rightarrow \text{O-(3-methanesulfonylpropyl)hydroxylamine} + \text{HX}

    Here, X represents a leaving group (e.g., chloride or tosylate) .

Sulfonation of Precursors

A propyl-hydroxylamine intermediate could undergo sulfonation using methanesulfonyl chloride:

O-(3-hydroxypropyl)hydroxylamine+CH3SO2ClO-(3-methanesulfonylpropyl)hydroxylamine+HCl\text{O-(3-hydroxypropyl)hydroxylamine} + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{O-(3-methanesulfonylpropyl)hydroxylamine} + \text{HCl}

This method mirrors sulfonation strategies used for related compounds .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight153.2 g/mol
Purity≥95%
SolubilityLikely polar aprotic solvents (e.g., DMF, DMSO)Inferred
StabilitySensitive to heat/light (common for hydroxylamines)Inferred

The mesyl group enhances thermal stability compared to non-sulfonated analogs but may render the compound hygroscopic due to its polarity .

Reactivity and Applications

Nucleophilic Reactions

The hydroxylamine group can act as a nucleophile or participate in redox reactions:

  • Nucleophilic substitution: The -NH₂-O- moiety may displace leaving groups in alkyl halides or sulfonates .

  • Redox activity: Potential use as a reducing agent in catalytic hydrogenation or radical reactions, though this remains speculative without experimental data.

Synthetic Intermediate

The compound’s mesyl group serves as a versatile leaving group, suggesting utility in:

  • Peptide modification: Introducing hydroxylamine linkages into biomolecules.

  • Polymer chemistry: Crosslinking agents for functionalized polymers .

Comparative Analysis with Analogues

CompoundMolecular Weight (g/mol)Key Functional GroupApplications
O-(3-Methoxypropyl)hydroxylamine 105.14MethoxypropylOrganic synthesis
O-(3-Methoxyphenyl)hydroxylamine 139.15MethoxyphenylPharmaceutical intermediates
O-(3-Methanesulfonylpropyl)hydroxylamine153.2MesylpropylSpecialized synthesis

The mesylpropyl variant exhibits superior leaving-group ability compared to methoxy or phenyl derivatives, making it more reactive in substitution reactions .

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